2-Chloro-6-fluoro-3-methylbenzyl alcohol
Overview
Description
2-Chloro-6-fluoro-3-methylbenzyl alcohol is an organic compound with the molecular formula C8H8ClFO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine, fluorine, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-methylbenzyl alcohol typically involves the chlorination and fluorination of 3-methylbenzyl alcohol. The reaction conditions often include the use of chlorinating and fluorinating agents under controlled temperature and pressure to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced equipment to maintain reaction efficiency and product purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding hydrocarbon derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-Chloro-6-fluoro-3-methylbenzaldehyde or 2-Chloro-6-fluoro-3-methylbenzoic acid.
Reduction: Formation of 2-Chloro-6-fluoro-3-methylbenzene.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
2-Chloro-6-fluoro-3-methylbenzyl alcohol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-methylbenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its effects in biological systems .
Comparison with Similar Compounds
- 2-Chloro-6-fluorobenzyl alcohol
- 2-Chloro-3-methylbenzyl alcohol
- 6-Fluoro-3-methylbenzyl alcohol
Comparison: 2-Chloro-6-fluoro-3-methylbenzyl alcohol is unique due to the simultaneous presence of chlorine, fluorine, and a methyl group on the benzene ring. This combination of substituents can significantly influence its chemical properties and reactivity compared to similar compounds. For instance, the presence of both chlorine and fluorine can enhance its electrophilic character, making it more reactive in certain substitution reactions .
Properties
IUPAC Name |
(2-chloro-6-fluoro-3-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHOAHOMVOQUAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378629 | |
Record name | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-83-8 | |
Record name | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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